Cas no 1286274-28-9 (1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride)

1-(2-フルオロ-4-メチルベンジル)ピペリジン-4-アミンジヒドロクロライドは、有機合成化学および医薬品研究において重要な中間体として利用される化合物です。この物質は、ピペリジン骨格にフルオロ化ベンジル基とアミン基を有しており、高い反応性と多様な修飾可能性を備えています。特に、フッ素原子の導入により代謝安定性が向上し、医薬品候補化合物の設計において有利な特性を示します。塩酸塩形態であるため、取り扱いやすく結晶性に優れる点も特徴です。神経科学分野やGPCR関連研究でのリガンド開発など、創薬研究における応用が期待されています。

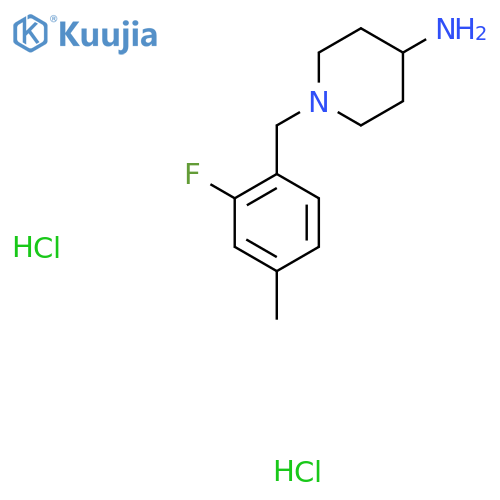

1286274-28-9 structure

商品名:1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

CAS番号:1286274-28-9

MF:C13H21Cl2FN2

メガワット:295.223644971848

CID:4787450

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

-

- インチ: 1S/C13H19FN2.2ClH/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H

- InChIKey: DTJULUKNPRJJPO-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.FC1C=C(C)C=CC=1CN1CCC(CC1)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 214

- トポロジー分子極性表面積: 29.3

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 064166-1g |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 95% | 1g |

£360.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408682-5g |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 97% | 5g |

¥13814.00 | 2024-08-09 | |

| TRC | F184860-500mg |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 500mg |

$ 680.00 | 2022-06-05 | ||

| A2B Chem LLC | AX68705-5g |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 95% | 5g |

$888.00 | 2024-04-20 | |

| A2B Chem LLC | AX68705-1g |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 95% | 1g |

$414.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408682-250mg |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 97% | 250mg |

¥2822.00 | 2024-08-09 | |

| Chemenu | CM381215-1g |

1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-amine dihydrochloride |

1286274-28-9 | CM381215 | 1g |

$483 | 2022-09-03 | |

| TRC | F184860-250mg |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 250mg |

$ 415.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408682-1g |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride |

1286274-28-9 | 97% | 1g |

¥7044.00 | 2024-08-09 |

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1286274-28-9 (1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 61549-49-3(9-Decenenitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量